

# "2-Methyl-3-nitroimidazo[1,2-a]pyridine" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

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An In-depth Technical Guide to **2-Methyl-3-nitroimidazo[1,2-a]pyridine**

## Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to the development of several commercially successful drugs. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent)[1][2]. The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific derivative, **2-Methyl-3-nitroimidazo[1,2-a]pyridine**. It provides a comprehensive overview of its chemical identity, synthesis, and the biological potential of the broader class of nitro-substituted imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support further investigation and application.

## Chemical Structure and Properties

The fundamental characteristics of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** are essential for its application in research and development.

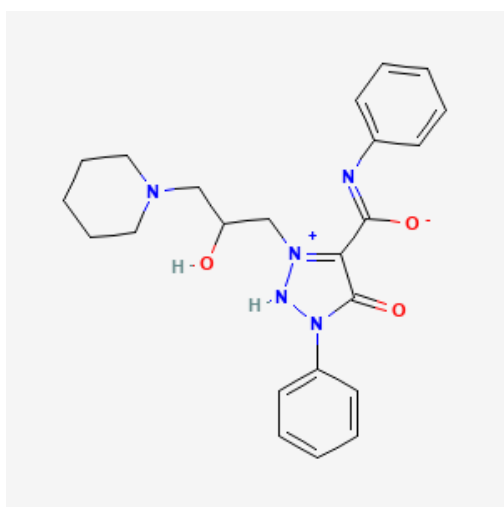
## IUPAC Name and Chemical Identifiers

The formal nomenclature and registry numbers provide a unique identity for this compound.

- IUPAC Name: **2-Methyl-3-nitroimidazo[1,2-a]pyridine**
- CAS Number: 34165-09-8[3][4]
- Molecular Formula:  $C_8H_7N_3O_2$ [3]
- Molecular Weight: 177.16 g/mol [3]

## Chemical Structure

The structure consists of a fused imidazole and pyridine ring system. A methyl group is substituted at position 2 of the imidazo ring, and a nitro group is at position 3.



**Figure 1.** Chemical structure of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

## Physicochemical Properties

The key physicochemical properties are summarized below. These values are crucial for experimental design, including solvent selection and dosage calculations.

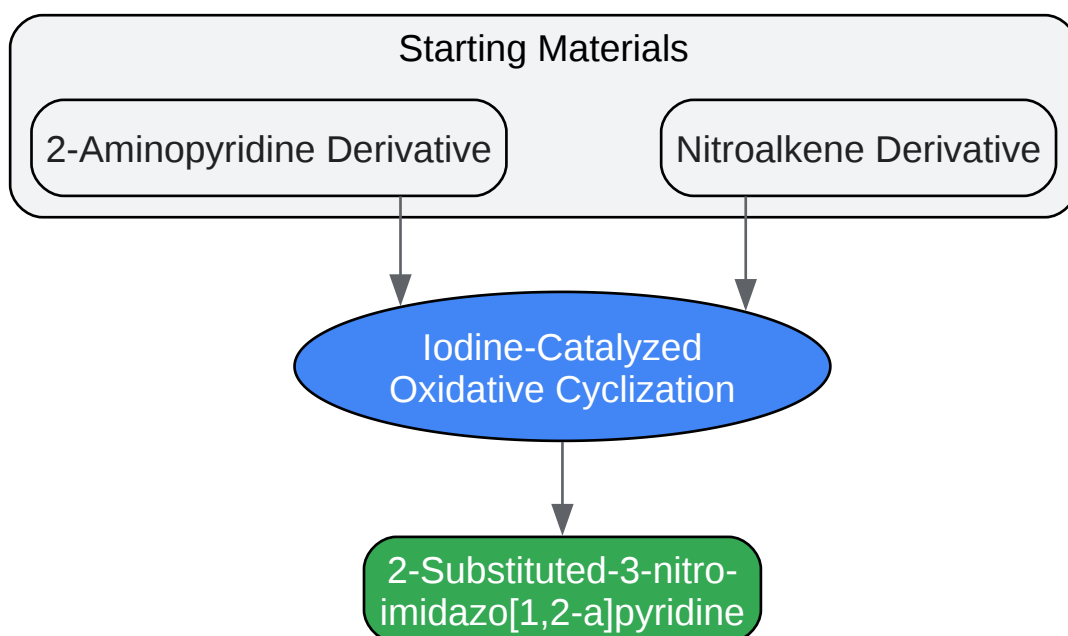
Property	Value	Source
CAS Number	34165-09-8	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	177.16 g/mol	[3]
Purity	97% (Typical)	[5]
Storage Conditions	Sealed in dry, 2-8°C	[5]

## Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the condensation of 2-aminopyridines with other reagents being a common strategy.

### General Synthesis Pathway

A prevalent method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes.[6] This reaction is often catalyzed by iodine with an oxidant like aqueous hydrogen peroxide, representing an environmentally friendly approach.[6] The process begins with a Michael addition of the 2-aminopyridine to the nitroalkene, followed by cyclization to form the fused heterocyclic ring system.



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General synthesis workflow for 3-nitroimidazo[1,2-a]pyridines.

## Characterization

Synthesized imidazo[1,2-a]pyridine derivatives are typically characterized using standard analytical techniques. These include elemental analysis and  $^1\text{H}$  NMR spectroscopy to confirm the chemical structure and purity of the final compounds.[7]

## Biological Activity of the Imidazo[1,2-a]pyridine Scaffold

While specific biological data for **2-methyl-3-nitroimidazo[1,2-a]pyridine** is not extensively documented in the provided results, the broader imidazo[1,2-a]pyridine class, including nitro-substituted analogues, has demonstrated significant potential in anticancer and antituberculosis research.

## Anticancer Activity of Related Compounds

A study on a series of 3-aminoimidazo[1,2-a]pyridine compounds revealed potent cytotoxic activity against several cancer cell lines.[8][9] One compound in the series, featuring a nitro group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position (Compound 12), showed particularly high inhibitory activity against the HT-29 colon cancer cell line.[8][9]

Compound Analogue	Cell Line	IC <sub>50</sub> (μM)
Compound 12 <sup>1</sup>	HT-29 (Colon)	4.15 ± 2.93
MCF-7 (Breast)	30.88 ± 14.44	
B16F10 (Melanoma)	64.81 ± 15.78	

<sup>1</sup>Analogue with a nitro group at C-2 phenyl and p-chlorophenyl at C-3.[8][9]

## Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, with several derivatives showing potent activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.<sup>[10][11]</sup> Specifically, a class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency.<sup>[12]</sup>

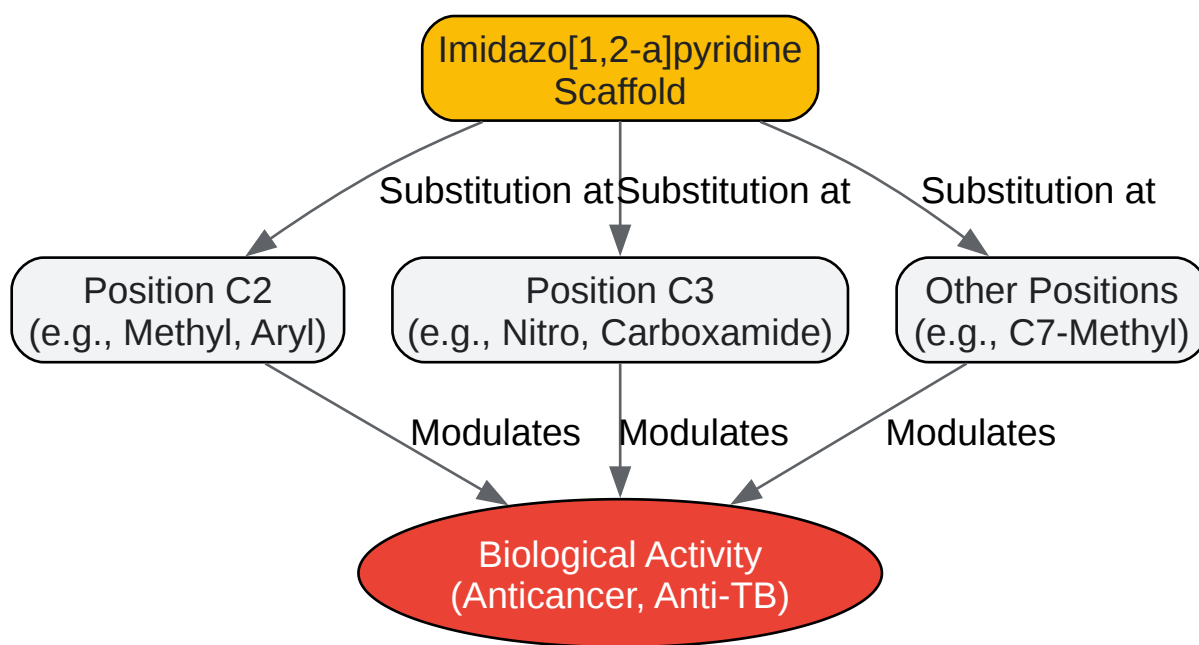
Compound Class	Mtb Strain	MIC <sub>90</sub> (μM)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides	Various Mtb strains	≤1 μM
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides	Drug-Sensitive Mtb	0.069–0.174

*Data from related imidazo[1,2-a]pyridine classes.*<sup>[11][12]</sup>

These findings suggest that the core scaffold is a viable starting point for developing novel antituberculosis agents and that substitutions at positions 2, 3, and 7 are critical for activity.

## Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, a preliminary structure-activity relationship can be inferred. The activity of these compounds is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.



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Key positions for substitution on the imidazo[1,2-a]pyridine core.

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of compounds related to **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

### Protocol: Synthesis of 3-Nitroimidazo[1,2-a]pyridines

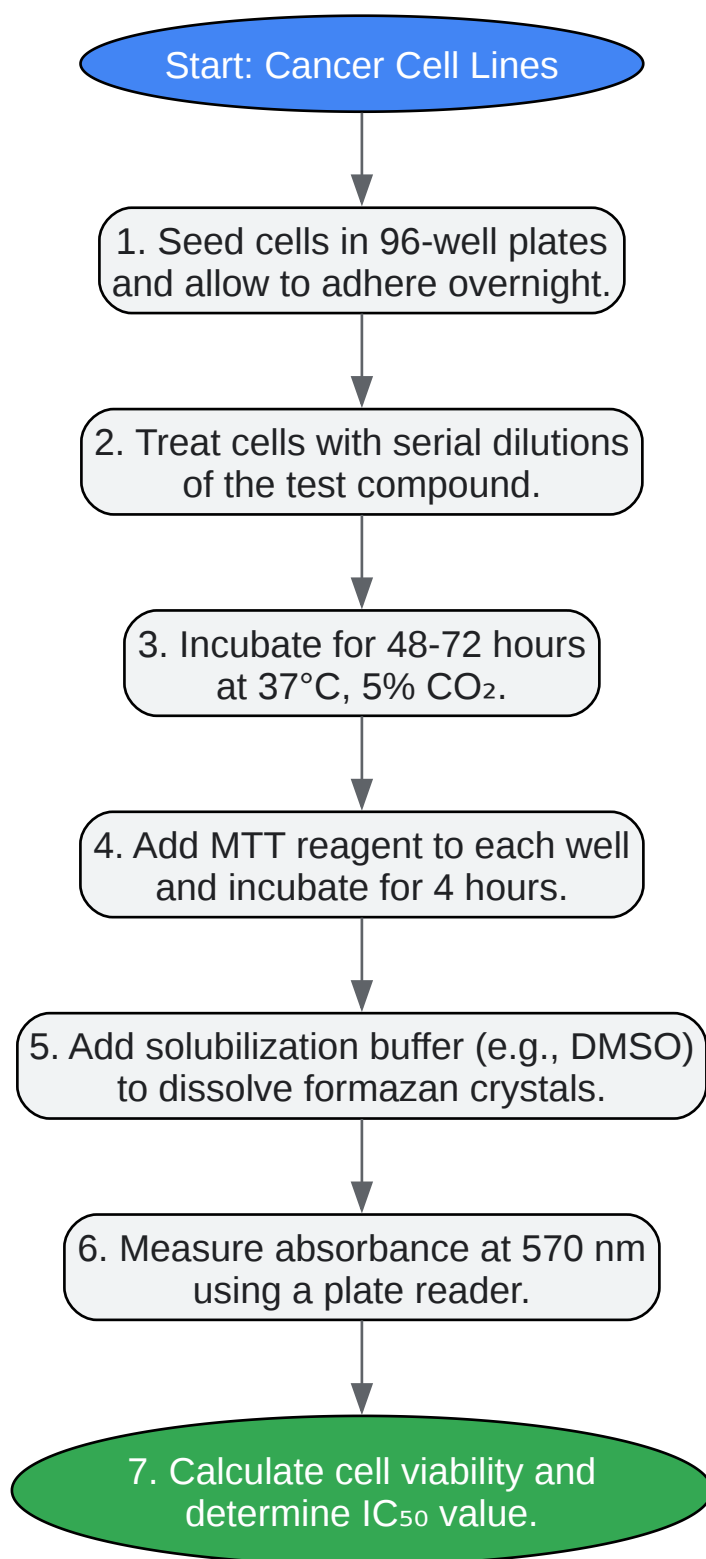
This protocol is a generalized procedure based on the iodine-catalyzed oxidative cyclization of 2-aminopyridines and nitroalkenes.<sup>[6]</sup>

- **Reaction Setup:** To a solution of the 2-aminopyridine derivative (1.0 mmol) and the nitroalkene derivative (1.2 mmol) in a suitable solvent (e.g., ethanol), add iodine (I<sub>2</sub>) (0.2 mmol) as a catalyst.
- **Oxidant Addition:** Add aqueous hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30%, 2.0 mmol) dropwise to the mixture while stirring at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

- **Work-up:** Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired 3-nitroimidazo[1,2-a]pyridine derivative.
- **Characterization:** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as inferred from related studies.[\[8\]](#)[\[9\]](#)



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Workflow for a standard in vitro MTT cytotoxicity assay.



## Conclusion

**2-Methyl-3-nitroimidazo[1,2-a]pyridine** belongs to a class of heterocyclic compounds with significant therapeutic potential. While this specific molecule requires further investigation, the broader imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, yielding potent anticancer and antituberculosis agents. The synthetic accessibility of this scaffold, coupled with the demonstrated impact of substitutions at the C2, C3, and C7 positions, provides a robust framework for future drug discovery efforts. Further research should focus on elucidating the specific biological targets and mechanisms of action for nitro-substituted derivatives to fully harness their potential in developing next-generation therapeutics.

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